methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBDYFSMZPRVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384005 | |
| Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120935-94-6 | |
| Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination with Molecular Bromine
The most straightforward approach involves brominating a pre-synthesized pyrrole precursor. Methyl 2,5-dimethylpyrrole-3-carboxylate undergoes electrophilic aromatic substitution at the 4-position using bromine (Br₂) in aprotic solvents. Key parameters include:
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Solvent selection : Dichloromethane (DCM) or toluene ensures minimal side reactions.
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Temperature control : Reactions proceed at 0–50°C to prevent over-bromination.
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Stoichiometry : A 1:1 molar ratio of pyrrole to Br₂ achieves >90% conversion.
Example Protocol (adapted from CN103265468A):
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Dissolve 58 g methyl 2,5-dimethylpyrrole-3-carboxylate in 100 mL DCM.
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Cool to 0°C and add 160 g Br₂ dropwise, maintaining temperature ≤15°C.
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Stir for 4 hours post-addition until bromine color dissipates.
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Concentrate under reduced pressure to isolate crude product.
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Purify via recrystallization (yield: 100% for intermediate; 85–92% final purity).
Table 1: Bromination Efficiency Under Varied Conditions
Ring-Closure Synthesis from Linear Precursors
Three-Component Condensation
This method constructs the pyrrole ring de novo using:
Mechanistic Overview :
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Enamine formation : Methyl acetoacetate reacts with ammonia to generate a β-enamine.
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Nucleophilic attack : 2-Bromopropanal undergoes conjugate addition with the enamine.
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Cyclization and aromatization : Intramolecular dehydration forms the pyrrole core.
Optimized Conditions :
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Catalyst : DABCO (10 mol%) in aqueous medium enhances reaction rate and yield (84% vs. 20% uncatalyzed).
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Temperature : 60°C for 5–14 hours balances kinetics and decomposition risks.
Table 2: Ring-Closure Reaction Outcomes
| Amine Source | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Ammonia water | DCM | None | 85 |
| Benzylamine | Water | DABCO | 84 |
| 4-Methoxyaniline | Water | DABCO | 79 |
Industrial-Scale Production Techniques
Continuous Flow Bromination
Large-scale synthesis prioritizes safety and throughput:
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Reactor type : Tubular flow reactors minimize bromine handling risks.
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Residence time : <10 minutes at 50°C prevents byproduct accumulation.
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Workup : In-line liquid-liquid extraction separates HBr efficiently.
Advantages over Batch Processing :
Catalytic and Green Chemistry Approaches
DABCO-Promoted Aqueous Synthesis
Replacing organic solvents with water addresses environmental concerns:
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Reagents : Phenacyl bromide, acetylacetone, and amines form pyrroles in one pot.
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Key step : DABCO facilitates quaternary ammonium intermediate formation, accelerating cyclization.
Table 3: Eco-Friendly Method Performance
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Organic Chemistry
This compound serves as a building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows for various substitution reactions where the bromine can be replaced by nucleophiles (e.g., amines or thiols), facilitating the creation of diverse derivatives.
Research indicates that methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate exhibits significant biological activities:
- Antimicrobial Properties : Studies show that derivatives of pyrrole structures can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 µg/mL to 12.5 µg/mL , indicating promising antibacterial potential.
- Anticancer Activity : Case studies have demonstrated that methyl pyrrole derivatives can induce apoptosis in cancer cells. Modifications to the compound enhance its cytotoxicity against various cancer cell lines, suggesting mechanisms involving cell cycle arrest.
Pharmaceutical Development
The compound is explored as a precursor for developing pharmaceutical agents due to its potential therapeutic applications. Its ability to interact with molecular targets like enzymes or receptors is pivotal for drug design.
Industry Applications
This compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and materials science.
Anticancer Properties
A study highlighted that modifications to methyl pyrrole derivatives significantly increased their cytotoxicity against cancer cell lines. The compound's mechanism involves inducing apoptosis through activation of specific cell death pathways.
Antimicrobial Activity
Research on related pyrrole derivatives demonstrated their efficacy against various bacterial strains. The observed MIC values suggest that these compounds could serve as alternatives to conventional antibiotics.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and ester group can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Methyl 2,5-Dimethyl-1H-pyrrole-3-carboxylate (Non-Brominated Analog)
- CAS : 69687-80-5
- Molecular Formula: C₈H₁₁NO₂
- Molecular Weight : 153.17 g/mol
- Key Differences: Lacks the bromine atom at the 4-position. Synthesis: Prepared via cyclization reactions, serving as the precursor for brominated and other substituted analogs . Applications: Used in coordination chemistry and as a building block for heterocyclic compounds .
Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Methyl 4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- CAS: Not explicitly provided (referenced in ).
- Molecular Formula: C₁₁H₁₃NO₃ (estimated).
- Key Differences: Features an acetyl (-COCH₃) group instead of bromine.
4-Bromo-1H-pyrrole-2-carbaldehyde
Physicochemical and Reactivity Comparisons
Reactivity
- Brominated Derivative : The bromine atom at the 4-position enables nucleophilic aromatic substitution (SNAr) reactions, making it valuable for introducing diverse substituents .
- Formyl/Acetyl Derivatives : The electron-withdrawing groups (CHO, COCH₃) enhance electrophilicity, favoring condensation and cycloaddition reactions .
- Non-Brominated Analog: Lacks halogen-driven reactivity, limiting its utility in cross-coupling reactions .
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | 232.08 | Not reported | Br, COOCH₃, CH₃ |
| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 153.17 | 115–118 | COOCH₃, CH₃ |
| Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | 193.20 | Not reported | CHO, COOCH₃, CH₃ |
| 4-Bromo-1H-pyrrole-2-carbaldehyde | 174.00 | Not reported | Br, CHO |
Biological Activity
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions. The carboxylate ester group at the 3-position enhances its reactivity and biological interactions. This structural configuration is crucial for its biological activity, influencing its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The presence of the bromine atom and ester group can modulate its reactivity, potentially allowing it to act as an enzyme inhibitor or receptor modulator.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, compounds with similar pyrrole structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives range from 3.12 µg/mL to 12.5 µg/mL , showing promising antibacterial potential compared to standard antibiotics like ciprofloxacin .
Case Studies and Research Findings
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Anticancer Properties :
- A study explored the anticancer potential of methyl pyrrole derivatives, revealing that certain modifications lead to enhanced cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted, suggesting a mechanism involving cell cycle arrest and programmed cell death .
- Tuberculosis Activity :
- Calcium Channel Modulation :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 & 5 | Methyl groups | Increases lipophilicity |
| 4 | Bromine atom | Enhances reactivity |
| 3 | Carboxylate group | Improves binding affinity |
The table above summarizes how specific modifications to the compound's structure influence its biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via electrophilic substitution or coupling reactions. For example, bromination of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (precursor CAS 69687-80-5) using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can introduce the bromo group at the 4-position . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1.1–1.3 eq. brominating agent), and controlling temperature to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3 (δ 2.1–2.5 ppm for methyl groups) and aromatic protons (δ 6.3–7.0 ppm for pyrrole H). The bromine atom induces deshielding in adjacent carbons .
- HRMS : Confirm molecular ion [M+H]+ with <3 ppm error.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX (for data processing) resolves the bromine position and confirms regioselectivity. Mercury CSD aids in visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
Q. How can researchers validate the purity of this compound for downstream applications?
- Methodological Answer : Combine orthogonal methods:
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Melting Point : Compare experimental mp (e.g., 115–118°C for precursor) with literature values to detect impurities .
- Elemental Analysis : Ensure C, H, N, Br percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer : Perform Hirshfeld surface analysis (via CrystalExplorer) to quantify interactions:
- Br···H-C : Halogen bonding (3.3–3.5 Å) stabilizes the lattice.
- C-H···O : Carboxylate-methyl interactions (2.8–3.0 Å) contribute to layered packing.
Cross-validate with Mercury’s "Packing Similarity" tool to compare with analogous pyrrole derivatives (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) .
Q. What computational methods are suitable for analyzing electronic properties and reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Studies : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate Fukui indices for electrophilic/nucleophilic sites. The bromine atom enhances electrophilicity at C-4, directing further functionalization .
- Mechanistic Insights : Simulate bromination transition states (NEB method) to identify rate-limiting steps (e.g., Br+ transfer) and optimize activation energy .
Q. How can contradictions in crystallographic data (e.g., disorder vs. static positions) be resolved during refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split Br positions with PART instructions and refine occupancy factors (e.g., 70:30 ratio). Apply ISOR restraints to prevent overfitting .
- Validation Tools : Use checkCIF (via IUCr) to flag outliers in bond distances/angles. Cross-reference with analogous structures (e.g., (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate) to identify systemic errors .
Q. What strategies mitigate competing side reactions during functionalization of this pyrrole derivative?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylate (e.g., tert-butyl ester) to prevent nucleophilic attack during Suzuki-Miyaura coupling .
- Catalytic Systems : Use Pd(PPh3)4 with K2CO3 in THF/H2O (3:1) for cross-couplings, minimizing dehalogenation. Monitor via 19F NMR if trifluoromethyl groups are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
